molecular formula C15H16O B1590931 1,3-Dimethyl-5-(2-methylphenoxy)benzene CAS No. 196604-20-3

1,3-Dimethyl-5-(2-methylphenoxy)benzene

Cat. No. B1590931
M. Wt: 212.29 g/mol
InChI Key: YCAZRHVXMXMPEY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-methylphenoxy)benzene, or 1,3-DM-5-MPB, is a synthetic aromatic compound that has been used in scientific research and lab experiments. It is a derivative of benzene, a molecule composed of six carbon atoms and six hydrogen atoms. 1,3-DM-5-MPB is a small, colorless solid with a melting point of 86-87 °C and a boiling point of 255 °C. It has a distinct odor and is highly soluble in many organic solvents.

Scientific Research Applications

Homogeneous Catalysis

Summary of the Application

The compound “o-Tolyl 3,5-Xylyl Ether” is used in the field of homogeneous catalysis . Specifically, it is produced in a palladium-catalyzed C-O coupling reaction . This reaction is part of a broader class of reactions that are important in the synthesis of complex organic molecules.

Methods of Application or Experimental Procedures

The production of “o-Tolyl 3,5-Xylyl Ether” is carried out in homogeneous tunable solvents . These solvents are homogeneous mixtures of water or polyethylene glycol with organics such as acetonitrile, dioxane, and THF . The reaction is facilitated by modest pressures of a soluble gas, generally CO2 .

Results or Outcomes

The reaction results in the successful production of “o-Tolyl 3,5-Xylyl Ether” and 3,5-di-tert-butylphenol . The separation efficiencies of the products from the catalyst are up to 99% with CO2 pressures of 3 MPa .

Also, benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This is a two-step mechanism where in the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

1,3-dimethyl-5-(2-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAZRHVXMXMPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571513
Record name 1,3-Dimethyl-5-(2-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(2-methylphenoxy)benzene

CAS RN

196604-20-3
Record name 1,3-Dimethyl-5-(2-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 3.1 was repeated, replacing the phenol with 244 mg of 3,5-dimethylphenol (2 mmoles) and the iodobenzene with 383 μl of 2-iodotoluene (3 mmoles), and taking the reaction time to 118 hours.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
383 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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